1-(4-isopropylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-isopropylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Novel triazole derivatives, including compounds structurally related to 1-(4-isopropylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and assessed for their antimicrobial activities. Certain derivatives showed promising antimicrobial properties against various test microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).
Antitumor and Anti-inflammatory Applications
- Research on triazole derivatives has also extended to evaluating their anti-inflammatory and antitumor potentials. For instance, some 1,2,4-triazole-3-carboxamides have exhibited significant anti-inflammatory activities, comparable to that of known anti-inflammatory drugs, alongside a lower incidence of gastric ulceration. This suggests their potential application in developing safer anti-inflammatory therapies (Abdel-Aziz et al., 2014). Additionally, certain 1,2,4-triazole derivatives were found to possess antitumor activities, providing a foundation for further investigation into their use as anticancer agents (Stevens et al., 1984).
Antiviral Research
- Some studies have focused on the antiviral capabilities of triazole derivatives. Benzamide-based 5-aminopyrazoles and related pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their activity against the influenza A virus (H5N1), with several compounds showing promising results. This opens avenues for the development of new antiviral drugs targeting avian influenza viruses (Hebishy et al., 2020).
Chemical Synthesis and Characterization
- The chemical synthesis and characterization of related compounds have been extensively explored. For example, studies have demonstrated the synthesis of various 1,2,4-triazole derivatives, elucidating their structural properties and potential chemical reactivity. These compounds' synthesis pathways offer insights into designing and developing new molecules with enhanced biological activities (Lu et al., 2017).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)15-8-10-17(11-9-15)24-14(3)19(22-23-24)20(25)21-16-6-5-7-18(12-16)26-4/h5-13H,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBVIKKWFOUFSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.